Nitrato de cobre(II) hexahidratado

Descripción general

Descripción

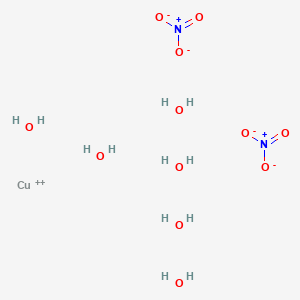

Cupric nitrate hexahydrate, also known as copper(II) nitrate hexahydrate, is an inorganic compound with the chemical formula Cu(NO₃)₂·6H₂O. It appears as blue, hygroscopic crystals and is highly soluble in water and ethanol. This compound is commonly used in various industrial and laboratory applications due to its oxidizing properties and ability to form complex compounds .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Catalysis

1.1 Precursor for Copper Oxide Nanoparticles

Cupric nitrate hexahydrate serves as a precursor for the synthesis of copper oxide (CuO) nanoparticles. These nanoparticles exhibit significant photocatalytic activity, making them useful in environmental remediation and energy conversion processes, such as water splitting for hydrogen production .

1.2 Catalytic Reactions

The compound is utilized as a catalyst in several organic transformations:

- Oxidative Coupling of Phenols : It catalyzes the oxidative coupling of 2,6-dimethylphenol, leading to the production of engineering polymers .

- Nitration Reactions : Under Menke conditions, cupric nitrate is employed for aromatic nitrations, facilitating the introduction of nitro groups into aromatic compounds .

Nanotechnology and Materials Science

2.1 Nanomaterials Synthesis

Cupric nitrate hexahydrate is integral in the synthesis of various nanomaterials, particularly in the production of nanoscale copper oxides and other copper-based compounds. These materials are essential in applications ranging from electronics to catalysis .

2.2 Delafossite Electrocatalysts

The compound is also a starting material for synthesizing delafossite-type materials such as CuGaO₂, which are used as electrocatalysts in hydrogen evolution reactions .

Environmental Applications

3.1 Photocatalytic Degradation

Due to its photocatalytic properties, cupric nitrate hexahydrate can be employed in photocatalytic degradation processes to remove pollutants from wastewater .

3.2 Soil Remediation

In agricultural contexts, it can be used to remediate contaminated soils through its ability to facilitate the breakdown of harmful substances .

Industrial Applications

4.1 Textile Industry

Cupric nitrate hexahydrate finds applications in the textile industry for dyeing and finishing processes due to its ability to form complexes with various dyes .

4.2 Wood Preservation

It is used as a wood preservative, providing protection against fungal decay and insect damage due to its toxic properties towards pests .

Case Study 1: Photocatalytic Activity

A study demonstrated that CuO nanoparticles synthesized from cupric nitrate hexahydrate exhibited enhanced photocatalytic activity under UV light, effectively degrading organic pollutants in wastewater. The efficiency was attributed to the high surface area and reactive oxygen species generated during the photocatalytic process.

Case Study 2: Electrocatalysis

Research on CuGaO₂ synthesized from cupric nitrate hexahydrate showed promising results in hydrogen evolution reactions, indicating its potential use in renewable energy technologies.

Mecanismo De Acción

Target of Action

Cupric nitrate hexahydrate, also known as Copper(II) nitrate, primarily targets copper-dependent enzymes in the body . Copper is an essential trace element and an important catalyst for heme synthesis and iron absorption . It is the third most abundant trace element found in the human body .

Mode of Action

Cupric nitrate hexahydrate interacts with its targets by donating copper ions . In aqueous solution, the hydrates exist as the aqua complex [Cu(H2O)6]2+ . These complexes are highly labile and subject to rapid ligand exchange due to the d9 electronic configuration of copper (II) .

Biochemical Pathways

Cupric nitrate hexahydrate affects various biochemical pathways involving copper-dependent enzymes. For instance, it plays a crucial role in the functioning of many metalloenzymes including ceruloplasmin, ferroxidase II, lysyl oxidase, monoamine oxidase, Zn-copper superoxide dismutase, tyrosinase, dopamine-β-hydroxylase, and cytochrome-c-oxidase .

Pharmacokinetics

It is known that copper absorbed from the intestine is transported quickly into blood serum and deposited in the liver bound to metallothionein .

Result of Action

The molecular and cellular effects of Cupric nitrate hexahydrate’s action are largely dependent on the specific biochemical pathways it influences. For instance, it can affect the synthesis of heme and the absorption of iron due to its role as a catalyst .

Action Environment

The action, efficacy, and stability of Cupric nitrate hexahydrate can be influenced by various environmental factors. For example, its solubility is affected by temperature, with higher temperatures increasing its solubility in water . Furthermore, it is very soluble in ethanol and ammonia, but insoluble in ethyl acetate .

Análisis Bioquímico

Biochemical Properties

Cupric nitrate hexahydrate plays a significant role in biochemical reactions. It is often used as a nitration reagent, oxidant, catalyst, or promoter, and Lewis acid in organic synthesis

Cellular Effects

Copper, the central element in Cupric nitrate hexahydrate, is known to play a crucial role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that copper salts, including Cupric nitrate hexahydrate, can participate in various chemical reactions due to the d9 electronic configuration of copper (II), which makes them highly labile and subject to rapid ligand exchange

Temporal Effects in Laboratory Settings

It is known that copper salts, including Cupric nitrate hexahydrate, can undergo various transformations over time, such as oxidation or reduction

Dosage Effects in Animal Models

Copper, the central element in Cupric nitrate hexahydrate, is known to be an essential trace element for animals, and its deficiency or excess can lead to various health problems

Metabolic Pathways

Cupric nitrate hexahydrate is likely involved in various metabolic pathways due to the presence of copper, which is a crucial trace element for many biological processes

Transport and Distribution

Copper, the central element in Cupric nitrate hexahydrate, is known to be transported and distributed within cells and tissues via various transporters and binding proteins

Subcellular Localization

Copper, the central element in Cupric nitrate hexahydrate, is known to be localized in various subcellular compartments, where it plays crucial roles in various cellular functions

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cupric nitrate hexahydrate can be synthesized by reacting copper metal or copper oxide with concentrated nitric acid. The reaction is as follows: [ \text{Cu} + 4\text{HNO}_3 \rightarrow \text{Cu(NO}_3\text{)}_2 + 2\text{H}_2\text{O} + 2\text{NO}_2 ] This reaction produces cupric nitrate, which can then be crystallized to form the hexahydrate .

Industrial Production Methods: In industrial settings, cupric nitrate hexahydrate is produced by dissolving copper metal in nitric acid, followed by crystallization. The process involves careful control of temperature and concentration to ensure the formation of the hexahydrate form .

Análisis De Reacciones Químicas

Types of Reactions: Cupric nitrate hexahydrate undergoes various chemical reactions, including:

Oxidation: It acts as an oxidizing agent, facilitating the oxidation of other substances.

Reduction: It can be reduced to copper metal or copper(I) compounds under specific conditions.

Substitution: It can participate in substitution reactions, where the nitrate ions are replaced by other anions.

Common Reagents and Conditions:

Oxidation: Cupric nitrate hexahydrate can oxidize organic compounds in the presence of heat.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride can reduce cupric nitrate to copper metal.

Substitution: Reactions with sodium hydroxide can produce copper(II) hydroxide and sodium nitrate.

Major Products:

Oxidation: Nitrogen dioxide (NO₂) and copper(II) oxide (CuO).

Reduction: Copper metal (Cu) and nitrogen oxides.

Substitution: Copper(II) hydroxide (Cu(OH)₂) and sodium nitrate (NaNO₃).

Comparación Con Compuestos Similares

Cupric nitrate hexahydrate can be compared with other copper compounds such as:

Copper(II) sulfate (CuSO₄): Similar in its use as a source of copper ions but differs in its sulfate anion.

Copper(II) chloride (CuCl₂): Another copper compound with chloride ions, used in different industrial applications.

Silver nitrate (AgNO₃): Shares the nitrate anion but contains silver instead of copper, leading to different chemical properties and applications.

Cupric nitrate hexahydrate is unique due to its high solubility in water and ethanol, its strong oxidizing properties, and its ability to form complex compounds with various ligands .

Actividad Biológica

Cupric nitrate hexahydrate, with the chemical formula , is an inorganic compound exhibiting various biological activities. This article explores its pharmacological effects, toxicity profiles, and potential therapeutic applications, supported by relevant data and case studies.

Cupric nitrate hexahydrate is a blue crystalline solid that is highly soluble in water. It is formed by the reaction of copper oxide with nitric acid, yielding copper nitrate hydrates. The hexahydrate form specifically consists of six water molecules coordinated to the copper ion, which influences its biological interactions due to hydration effects.

Antimicrobial Properties

Cupric nitrate has demonstrated significant antimicrobial activity against various pathogens. A study by Bhat et al. (2015) reported that copper compounds, including cupric nitrate, exhibit inhibitory effects on bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism is thought to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in microbial cells.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Candida albicans | 12 |

Cytotoxicity and Genotoxicity

Research has indicated that cupric nitrate can be cytotoxic at higher concentrations. A study conducted by Moustafa et al. (2019) evaluated the cytotoxic effects of cupric nitrate on human lung fibroblast cells (WI-38). The results showed that exposure to concentrations greater than 50 µM resulted in significant cell death and DNA damage.

- Cytotoxic Concentration :

- IC50 = 45 µM (after 24 hours)

This cytotoxicity is attributed to the ability of copper ions to induce oxidative stress and disrupt cellular functions.

Methemoglobinemia Risk

Cupric nitrate can lead to methemoglobinemia, a condition where hemoglobin is converted to methemoglobin, reducing its oxygen-carrying capacity. Symptoms include cyanosis and respiratory distress. The risk is particularly pronounced with acute exposure scenarios, as noted in a report on occupational hazards involving copper dust exposure .

Case Studies

- Occupational Exposure : A case study involving workers exposed to high levels of copper dust revealed symptoms consistent with methemoglobinemia, including headache and cyanosis. Blood tests confirmed elevated methemoglobin levels, necessitating immediate medical intervention .

- Environmental Toxicology : In a study assessing the environmental impact of copper compounds, it was found that runoff containing cupric nitrate from agricultural applications led to elevated toxicity in aquatic ecosystems, affecting fish populations through bioaccumulation and subsequent oxidative stress .

Pharmacokinetics

The absorption of cupric nitrate occurs primarily through oral and inhalation routes. Studies indicate that its solubility enhances absorption rates; however, it also poses risks for systemic toxicity. Once absorbed, copper is distributed mainly in the liver and kidneys, where it can exert both beneficial and harmful effects depending on concentration.

Therapeutic Applications

Despite its toxicity profile, cupric nitrate has potential therapeutic applications:

- Antimicrobial Treatments : Its efficacy against bacterial infections suggests potential use in developing new antimicrobial agents.

- Wound Healing : Due to its antimicrobial properties, cupric nitrate may be used in formulations for treating infected wounds.

Propiedades

IUPAC Name |

copper;dinitrate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.2NO3.6H2O/c;2*2-1(3)4;;;;;;/h;;;6*1H2/q+2;2*-1;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTXJFNVGIDRLEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuH12N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90158943 | |

| Record name | Cupric nitrate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90158943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13478-38-1 | |

| Record name | Cupric nitrate hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013478381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cupric nitrate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90158943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper (II) nitrate, hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC NITRATE HEXAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HP2H86BS6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.